1-(3-Methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole
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Overview
Description
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole is a complex organic compound with the molecular formula C23H24N2. This compound is characterized by its unique structure, which includes an isopentyl group, a naphthylmethyl group, and a benzimidazole core.
Preparation Methods
The synthesis of 1-(3-Methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the isopentyl and naphthylmethyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Alkylation Reactions: Introduction of the isopentyl group via alkylation using appropriate alkyl halides.
Friedel-Crafts Alkylation: Attachment of the naphthylmethyl group through Friedel-Crafts alkylation using naphthylmethyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these reactions to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole can be compared with other similar compounds, such as:
1-Isopentyl-2-(1-phenylmethyl)-1H-1,3-benzimidazole: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-imidazole: Similar structure but with an imidazole ring instead of a benzimidazole ring.
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzoxazole: Similar structure but with a benzoxazole ring instead of a benzimidazole ring.
Properties
Molecular Formula |
C23H24N2 |
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Molecular Weight |
328.4g/mol |
IUPAC Name |
1-(3-methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C23H24N2/c1-17(2)14-15-25-22-13-6-5-12-21(22)24-23(25)16-19-10-7-9-18-8-3-4-11-20(18)19/h3-13,17H,14-16H2,1-2H3 |
InChI Key |
USXURCJOFKLADB-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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